An In-depth Technical Guide to 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile (CAS 52200-17-6)
An In-depth Technical Guide to 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile (CAS 52200-17-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile is a fascinating, yet not extensively documented, chemical entity. Its structure, featuring a vinyl group substituted with a nitrile, a dimethylamino group, and a 2-chlorobenzoyl moiety, places it in the class of enaminonitriles. This arrangement of functional groups imparts a unique electronic and steric profile, making it a potentially valuable, poly-functional building block in organic synthesis. For professionals in drug development, its potential as a precursor to a variety of heterocyclic scaffolds is of significant interest. This guide aims to provide a comprehensive overview of its known properties, a plausible synthetic route, its expected reactivity, and safety considerations, drawing from available data and the well-established chemistry of related compounds.
Chemical and Physical Properties
A summary of the fundamental chemical and physical properties of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile is presented in the table below. It is important to note that while some data is available from commercial suppliers, a comprehensive experimental characterization is not widely published.
| Property | Value | Source |
| CAS Number | 52200-17-6 | [1] |
| Molecular Formula | C₁₂H₁₁ClN₂O | [1] |
| Molecular Weight | 234.68 g/mol | [1] |
| Appearance | Not specified (likely a solid) | Inferred |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred |
Synthesis and Mechanistic Insights
A likely two-step synthesis is proposed below:
Step 1: Synthesis of 3-(Dimethylamino)acrylonitrile
The precursor, 3-(dimethylamino)acrylonitrile, can be synthesized via the reaction of cyanoacetic acid or its salt with an appropriate dimethylformamide-derived reagent. A Chinese patent (CN101456825B) describes a method for preparing dimethylamino vinyl cyanide (another name for 3-(dimethylamino)acrylonitrile) by reacting cyanoacetic acid potassium salt with an imine salt in toluene[2].
Step 2: Acylation to Yield 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile
The second step would involve the acylation of the synthesized 3-(dimethylamino)acrylonitrile with 2-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to neutralize the HCl byproduct. This reaction is a common method for the preparation of 2-aroyl-3-(dimethylamino)acrylonitriles[2].
Representative Experimental Protocol (Based on related syntheses)
Materials:
-
3-(Dimethylamino)acrylonitrile
-
2-Chlorobenzoyl chloride
-
Triethylamine
-
Anhydrous toluene (or other suitable aprotic solvent)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-(dimethylamino)acrylonitrile (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene.
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add a solution of 2-chlorobenzoyl chloride (1.05 eq) in anhydrous toluene to the stirred reaction mixture via the dropping funnel over a period of 30-60 minutes.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the desired 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile.
Spectroscopic Characterization (Expected)
Although the specific spectral data for 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile is not publicly available, we can predict the expected spectroscopic features based on its structure and data from analogous compounds.
| Spectroscopy | Expected Features |
| ¹H NMR | - Two singlets in the region of δ 2.8-3.5 ppm for the two non-equivalent methyl groups of the dimethylamino moiety. - A multiplet in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons of the 2-chlorophenyl group. - A singlet for the vinylic proton, likely in the region of δ 7.5-8.5 ppm. |
| ¹³C NMR | - Resonances for the dimethylamino carbons around δ 40-50 ppm. - A signal for the nitrile carbon (C≡N) in the range of δ 115-125 ppm. - Signals for the olefinic carbons, with the carbon attached to the dimethylamino group appearing at a lower field (δ 150-160 ppm) and the carbon attached to the benzoyl and nitrile groups at a higher field (δ 90-100 ppm). - A signal for the carbonyl carbon (C=O) around δ 180-190 ppm. - Several signals in the aromatic region (δ 125-140 ppm) for the carbons of the 2-chlorophenyl ring. |
| IR (Infrared) | - A strong, sharp absorption band around 2200-2230 cm⁻¹ for the nitrile (C≡N) stretch. - A strong absorption band in the region of 1640-1680 cm⁻¹ for the conjugated ketone (C=O) stretch. - A band around 1580-1620 cm⁻¹ corresponding to the C=C double bond stretch. - C-H stretching and bending vibrations for the aromatic and methyl groups. |
| MS (Mass Spec.) | - A molecular ion peak (M⁺) at m/z 234, with a characteristic isotopic pattern (M+2) at m/z 236 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. - Fragmentation patterns corresponding to the loss of functional groups such as the dimethylamino group, the chlorobenzoyl group, and the nitrile group. |
Reactivity and Potential Applications in Drug Development
The synthetic utility of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile lies in the rich and versatile reactivity of its enaminonitrile scaffold. This moiety contains both nucleophilic (the dimethylamino group and the β-carbon of the vinyl system) and electrophilic (the α-carbon of the vinyl system, the carbonyl carbon, and the nitrile carbon) centers, making it an excellent precursor for the synthesis of a wide array of heterocyclic compounds.
Cyclocondensation Reactions
The most significant application of enaminonitriles in medicinal chemistry is their use in cyclocondensation reactions to form various heterocyclic systems. The dimethylamino group is an excellent leaving group upon protonation, facilitating reactions with binucleophiles.
-
Synthesis of Pyrazoles: Reaction with hydrazine and its derivatives can lead to the formation of substituted pyrazoles, a common scaffold in many pharmaceutical agents with a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
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Synthesis of Pyrimidines: Condensation with amidines or guanidine can yield pyrimidine derivatives, which are core structures in numerous drugs, including antivirals and anticancer agents.
-
Synthesis of Isoxazoles and Thiazoles: Reactions with hydroxylamine or thiourea can be employed to construct isoxazole and thiazole rings, respectively. These heterocycles are also prevalent in medicinal chemistry.
Caption: Reactivity of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile in the synthesis of heterocycles.
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile is not widely available. Therefore, a comprehensive hazard assessment must be based on the known toxicological profiles of its constituent functional groups: the acrylonitrile moiety and the chlorobenzoyl group.
Hazard Profile:
-
Acrylonitrile Analogs: Acrylonitrile itself is classified as a highly flammable liquid and vapor, toxic if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen[3][4]. While the substitution on the acrylonitrile core of the target molecule may alter its specific toxicological profile, it is prudent to handle it with the assumption of high toxicity.
-
Organochlorine Compounds: The presence of a chlorobenzoyl group suggests that the compound may be an irritant and potentially harmful.
-
Enamines: Enamines can be susceptible to hydrolysis, especially under acidic conditions.
Recommended Handling Procedures:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat is required. For larger quantities, consider additional protective clothing.
-
-
Hygiene Measures: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile is a compound with significant untapped potential as a versatile intermediate in organic synthesis, particularly for the construction of medicinally relevant heterocyclic compounds. While detailed experimental data for this specific molecule is limited, its structural similarity to other well-studied enaminonitriles allows for a confident prediction of its reactivity and a cautious approach to its handling. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the chemistry and applications of this intriguing molecule. Further research into its synthesis, characterization, and reactivity is warranted to fully unlock its potential.
References
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-
Google Patents. US5679826A - Process for the preparation of 2-chloroacrylonitrile. [6]
-
ResearchGate. Reaction of 2-methoxycarbonylamino-3,3-dichloroacrylonitrile with phenylhydrazine in the presence of triethylamine. [Link]
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Google Patents. CN101456825B - Method for preparing acrylic nitrile derivates. [2]
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